molecular formula C15H15N3O3 B5343306 1-(1,3-Benzodioxol-5-yl)-3-[1-(pyridin-4-yl)ethyl]urea

1-(1,3-Benzodioxol-5-yl)-3-[1-(pyridin-4-yl)ethyl]urea

Cat. No.: B5343306
M. Wt: 285.30 g/mol
InChI Key: GMRJPCUTGIBZDV-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[1-(pyridin-4-yl)ethyl]urea is a synthetic organic compound that features a benzodioxole ring and a pyridine ring connected through a urea linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[1-(pyridin-4-yl)ethyl]urea typically involves the reaction of 1,3-benzodioxole derivatives with pyridine derivatives under urea-forming conditions. Common reagents might include isocyanates or carbamates, and the reaction could be catalyzed by bases or acids under controlled temperatures.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-[1-(pyridin-4-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions could be used to modify the urea linkage or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or halogen groups.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-[1-(pyridin-4-yl)ethyl]urea could have several scientific research applications:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for 1-(1,3-Benzodioxol-5-yl)-3-[1-(pyridin-4-yl)ethyl]urea would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-[1-(pyridin-4-yl)ethyl]amine: Similar structure but with an amine group instead of a urea linkage.

    1-(1,3-Benzodioxol-5-yl)-3-[1-(pyridin-4-yl)ethyl]carbamate: Similar structure but with a carbamate group instead of a urea linkage.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-[1-(pyridin-4-yl)ethyl]urea is unique due to its specific combination of the benzodioxole and pyridine rings connected through a urea linkage. This unique structure could confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-pyridin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10(11-4-6-16-7-5-11)17-15(19)18-12-2-3-13-14(8-12)21-9-20-13/h2-8,10H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRJPCUTGIBZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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